1-(pyridin-3-yl)piperidin-4-ol
Description
Properties
CAS No. |
1516560-40-9 |
|---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-pyridin-3-ylpiperidin-4-ol |
InChI |
InChI=1S/C10H14N2O/c13-10-3-6-12(7-4-10)9-2-1-5-11-8-9/h1-2,5,8,10,13H,3-4,6-7H2 |
InChI Key |
UTCZEZIPWBTXDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C2=CN=CC=C2 |
Purity |
95 |
Origin of Product |
United States |
Theoretical and Computational Chemistry Investigations of 1 Pyridin 3 Yl Piperidin 4 Ol
Reactions at the Hydroxyl Group
The secondary alcohol is a versatile functional group that can undergo a variety of reactions:
Etherification: The hydroxyl group can be alkylated to form ethers. For example, reaction with an alkyl halide in the presence of a base (like sodium hydride) is a common method. This reaction is utilized in the synthesis of histamine (B1213489) H3 receptor antagonists, where the 4-hydroxy-piperidine moiety is linked to other parts of the molecule via an ether linkage. nih.govnih.gov
Esterification: Reaction with acyl chlorides or carboxylic anhydrides will yield the corresponding esters.
Oxidation: Oxidation of the secondary alcohol using reagents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation would produce the corresponding ketone, 1-(pyridin-3-yl)piperidin-4-one.
Reactions involving the Piperidine (B6355638) Ring
The piperidine nitrogen is a tertiary amine. While it is relatively unreactive compared to a secondary amine, the C-N bonds can be cleaved under certain reductive conditions. The ring itself is conformationally flexible, typically adopting a chair conformation.
Reactions of the Pyridine (B92270) Moiety
The pyridine ring is an electron-deficient aromatic system.
Electrophilic Aromatic Substitution: It is generally resistant to electrophilic substitution, but reactions can occur under harsh conditions, typically directing to the 3-position relative to the ring nitrogen (which is the 5-position of the pyridine ring in this compound).
Nucleophilic Aromatic Substitution: The pyridine ring can be susceptible to nucleophilic attack if a good leaving group is present at the 2- or 4-positions.
N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using reagents like m-CPBA.
Applications in Medicinal Chemistry
Role as a Scaffold in Drug Discovery
The 1-aryl-piperidin-4-ol motif is a cornerstone in modern medicinal chemistry. mdpi.com The piperidine (B6355638) ring acts as a non-planar, saturated scaffold that can position substituents in specific three-dimensional orientations, which is crucial for binding to biological targets like receptors and enzymes. nih.gov Introducing the 3-pyridyl group modulates the compound's electronic properties, lipophilicity, and metabolic stability, while also providing a key hydrogen bond acceptor. nih.govmdpi.com
Applications in Specialized Chemical Research Domains
Precursor for Novel Polymer Synthesis
The bifunctional nature of 1-(pyridin-3-yl)piperidin-4-ol makes it a promising candidate as a monomer for the synthesis of novel polymers. The hydroxyl group can participate in step-growth polymerization reactions, such as polycondensation to form polyesters or polyethers. The resulting polymers would feature a pendant pyridyl-piperidine moiety along the polymer backbone. These side chains could impart unique properties to the material, such as basicity, metal-coordinating ability, and specific intermolecular interactions.
Development of Functional Materials with Tunable Properties
The incorporation of the this compound unit into materials opens avenues for creating functional materials with tailored characteristics.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atom of the pyridine (B92270) ring is an excellent ligand for coordinating with metal ions. This property could be exploited to synthesize coordination polymers or MOFs. chembk.com Such materials are investigated for applications in gas storage, catalysis, and chemical sensing. The properties of these materials could be tuned by selecting different metal ions and by further modifying the piperidine (B6355638) hydroxyl group.
pH-Responsive Materials: The basicity of the nitrogen atoms means that materials derived from this compound could exhibit pH-responsive behavior. For example, a polymer containing this unit could change its solubility or conformation in response to changes in environmental pH, making it suitable for applications in drug delivery systems or smart coatings.
Development and Validation of Advanced Analytical Methods for 1 Pyridin 3 Yl Piperidin 4 Ol
Chromatographic Methodologies for Purity Profiling
Purity profiling is essential for identifying and quantifying impurities in a drug substance. Chromatographic techniques are the cornerstone of this process, offering high-resolution separation of the main compound from any related substances or degradation products.
High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing the purity of small organic molecules like 1-(pyridin-3-yl)piperidin-4-ol. conicet.gov.ar A typical method development process would involve a systematic optimization of chromatographic variables to achieve a sensitive, specific, and robust separation. conicet.gov.arnih.gov
The primary mode of separation would likely be reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity. Key steps and parameters to be optimized include:
Column Selection: A C18 or C8 column is standard for separating moderately polar compounds. Columns with a particle size of 3 µm or 5 µm are common, offering a balance between efficiency and backpressure.
Mobile Phase Composition: The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. nih.gov The buffer (e.g., phosphate, acetate, or formate) is used to control the pH, which is critical for achieving consistent retention and peak shape for a compound with basic nitrogen atoms like this compound. An acidic pH is often used to ensure the ionization of the pyridine (B92270) and piperidine (B6355638) nitrogens, leading to better peak symmetry.
Detection: A Photodiode Array (PDA) or UV detector would be employed. The detection wavelength would be selected based on the UV absorbance maximum of the pyridine chromophore in the molecule, likely in the range of 250-280 nm. phcogres.com
Flow Rate and Temperature: A flow rate of around 1.0 mL/min is typical for standard analytical columns (e.g., 4.6 mm internal diameter). nih.gov The column temperature might be controlled (e.g., at 30 °C) to ensure reproducible retention times. nih.gov
An illustrative example of a developed HPLC method is presented in the table below.
Table 1: Illustrative HPLC Method Parameters for this compound
| Parameter | Condition |
|---|---|
| Instrument | Agilent 1200 Series or equivalent |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | PDA/UV at 260 nm |
| Run Time | ~15 minutes |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in substantially faster analysis times, improved resolution, and higher sensitivity, all while consuming less solvent. researchgate.net For the purity profiling of this compound, a UPLC method would offer a more efficient alternative for high-throughput screening and quality control. The principles of method development are analogous to HPLC but adapted for the higher pressures and smaller volumes inherent to UPLC systems.
Hybrid Analytical Techniques for Comprehensive Characterization
For a complete understanding of a compound's impurity profile, especially for novel or unknown impurities, hyphenated techniques that couple the separation power of chromatography with the identification capabilities of mass spectrometry are indispensable.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for both identifying and quantifying impurities, even at trace levels. researchgate.net After separation on an LC system, the eluent is directed into a mass spectrometer.
Identification: The mass spectrometer provides mass-to-charge ratio (m/z) information for the parent compound and any related substances. For this compound (C₁₀H₁₄N₂O), the expected exact mass would be used for detection. By employing tandem mass spectrometry (MS/MS), ions of a specific m/z can be isolated and fragmented to produce a characteristic pattern, which is invaluable for the structural elucidation of unknown impurities. nih.govrsc.org
Quantification: LC-MS/MS offers exceptional sensitivity and selectivity, making it ideal for quantifying genotoxic or other critical impurities that may be present at very low levels. nih.gov
Table 2: Predicted Mass Spectrometric Data for this compound
| Molecular Formula | Monoisotopic Mass (Da) | Adduct | Predicted m/z |
|---|---|---|---|
| C₁₀H₁₄N₂O | 178.1106 | [M+H]⁺ | 179.1179 |
| C₁₀H₁₄N₂O | 178.1106 | [M+Na]⁺ | 201.0998 |
| C₁₀H₁₄N₂O | 178.1106 | [M+K]⁺ | 217.0738 |
Method Validation Parameters: Linearity, Limit of Detection (LOD), Limit of Quantitation (LOQ), Accuracy, Precision
Once an analytical method is developed, it must be validated according to guidelines from the International Council for Harmonisation (ICH) to ensure it is suitable for its intended purpose. phcogres.com Key validation parameters include:
Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. A calibration curve is generated by analyzing a series of standards, and the correlation coefficient (r²) should ideally be ≥ 0.99. researchgate.net
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected, but not necessarily quantified, by the method.
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. This is a critical parameter for impurity quantification. phcogres.com
Accuracy: This measures the closeness of the experimental value to the true value. It is typically assessed by analyzing samples with a known concentration (e.g., spiked samples) and calculating the percent recovery.
Precision: This expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), with results expressed as the relative standard deviation (%RSD). nih.gov
Table 3: Illustrative Method Validation Acceptance Criteria
| Parameter | Acceptance Criterion |
|---|---|
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| LOD | Signal-to-Noise Ratio of 3:1 |
| LOQ | Signal-to-Noise Ratio of 10:1 |
Stability-Indicating Analytical Methods
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and specifically measure the drug substance without interference from its degradation products, impurities, or other components in the sample matrix. conicet.gov.arnih.gov To develop a SIM for this compound, forced degradation studies are performed. nih.gov
The compound is subjected to stress conditions more severe than those encountered during routine storage, such as:
Acidic and Basic Hydrolysis: Exposure to HCl and NaOH solutions.
Oxidation: Treatment with hydrogen peroxide.
Thermal Stress: Exposure to high temperatures.
Photostability: Exposure to UV and visible light.
The resulting stressed samples are then analyzed by the developed HPLC or UPLC method. The goal is to demonstrate that all major degradation products are well-separated from the main peak of this compound and from each other. nih.govphcogres.com Peak purity analysis using a PDA detector is a crucial part of confirming the specificity and stability-indicating nature of the method. phcogres.com
Future Research Directions and Unexplored Avenues for 1 Pyridin 3 Yl Piperidin 4 Ol
Exploration of Novel Synthetic Pathways
The development of efficient and innovative synthetic routes to 1-(pyridin-3-yl)piperidin-4-ol and its derivatives is crucial for expanding its accessibility and enabling further research. Current synthetic strategies often rely on classical methods, but future research could focus on more advanced and sustainable approaches.
One promising area is the use of catalytic hydrogenation of corresponding pyridine (B92270) precursors. nih.govmdpi.com Recent advancements in catalysis, including the use of novel metal catalysts based on ruthenium, rhodium, iridium, and nickel, offer opportunities for more efficient and stereoselective reductions under milder conditions. nih.govmdpi.com For instance, the development of heterogeneous nanocatalysts could allow for acid-free hydrogenation in environmentally benign solvents like water. nih.gov Another approach could involve the dearomatization of the pyridine ring followed by hydrogenation, which has been successful for producing highly fluorinated piperidines. nih.gov
Multicomponent reactions (MCRs) also present a powerful strategy for the one-pot synthesis of highly functionalized piperidine (B6355638) derivatives. nih.gov These reactions offer atom economy and can generate extensive libraries of compounds with structural similarities to biologically active molecules. nih.gov Exploring MCRs for the synthesis of this compound analogs could significantly streamline the production of diverse derivatives for screening.
Furthermore, flow chemistry offers a scalable and efficient alternative to traditional batch synthesis. A continuous flow protocol has been developed for the rapid and highly diastereoselective synthesis of α-chiral piperidines, and similar methodologies could be adapted for the synthesis of this compound. acs.org This would not only accelerate the synthesis but also allow for better control over reaction parameters.
A patent has described a multi-step synthesis for a related compound, 1-piperidin-4-yl-1,3-dihydro-imidazol[4,5-b]pyridin-2-one, starting from 4-piperidone (B1582916) hydrochloride. google.com This process involves a Curtius rearrangement as a key step. google.com Investigating similar multi-step but efficient and scalable routes for this compound is a worthwhile endeavor.
Advanced Mechanistic Studies of its Reactions
A deeper understanding of the reaction mechanisms involving the this compound scaffold is essential for controlling reactivity and designing novel transformations. Future research should focus on detailed mechanistic studies of key reactions, such as the functionalization of both the piperidine and pyridine rings.
The C-H functionalization of piperidines is a powerful tool for introducing molecular complexity. researchgate.netnih.gov Mechanistic studies, including computational approaches like Density Functional Theory (DFT), can elucidate the factors controlling the site-selectivity (e.g., C2 vs. C4) of such reactions, which is often influenced by the catalyst and the nature of the amine protecting group. researchgate.netnih.gov Understanding these mechanisms would enable the predictable synthesis of a wide range of substituted analogs of this compound.
The functionalization of the pyridine ring in this scaffold also warrants further investigation. rsc.org Due to its electron-poor nature, direct and selective functionalization of pyridine can be challenging. rsc.org Mechanistic studies on novel catalytic methods for pyridine C-H functionalization could unlock new ways to modify this part of the molecule, expanding the accessible chemical space. rsc.org
Furthermore, investigating the mechanism of N-arylation reactions , such as the Ullmann and Buchwald-Hartwig couplings, in the context of the this compound structure could lead to more efficient methods for creating analogs with diverse aryl substituents on the piperidine nitrogen.
High-Throughput Screening in Chemical Libraries
High-throughput screening (HTS) is a powerful technology for identifying new biological activities of chemical compounds by rapidly testing large libraries of molecules. mdpi.comnih.gov Incorporating this compound and a diverse library of its derivatives into HTS campaigns could uncover novel biological targets and therapeutic applications.
The creation of a focused chemical library based on the this compound scaffold is a key first step. This can be achieved through parallel synthesis and other high-throughput synthesis techniques. nih.govnih.gov By systematically varying the substituents on both the pyridine and piperidine rings, a diverse set of analogs can be generated for screening.
These libraries can then be screened against a wide range of biological targets, including enzymes, receptors, and whole cells, to identify "hits"—compounds that exhibit a desired biological effect. mdpi.com HTS can be used for hit identification, target validation, and even drug repurposing. mdpi.com The data generated from HTS can provide valuable structure-activity relationships (SAR) that can guide further optimization of lead compounds.
Integration with Machine Learning for Property Prediction and Synthesis Design
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery and chemical synthesis. nih.govschrodinger.comnih.gov These computational tools can be applied to this compound to predict its properties and to design novel derivatives with desired characteristics.
Predictive modeling using ML can be employed to forecast various properties of this compound analogs, such as their ADME (absorption, distribution, metabolism, and excretion) profiles, toxicity, and biological activity. nih.gov This can help to prioritize the synthesis of compounds with a higher probability of success, thereby reducing the time and cost of research.
De novo drug design is another exciting application of ML. nih.govschrodinger.comnih.govchemrxiv.orgmdpi.com Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on existing chemical data to generate novel molecular structures with desired properties. nih.govchemrxiv.orgmdpi.com These methods could be used to design new analogs of this compound that are optimized for a specific biological target.
Furthermore, ML can assist in synthesis planning by predicting the outcomes of chemical reactions and suggesting optimal synthetic routes. This can accelerate the synthesis of new derivatives and make the process more efficient.
Emerging Roles in Non-Traditional Chemical Disciplines
While the primary focus of research on piperidine-containing compounds has been in medicinal chemistry, the unique properties of the this compound scaffold suggest potential applications in other, non-traditional chemical disciplines. ijnrd.org
In materials science , the rigid structure of the pyridinyl-piperidine core could be exploited for the development of novel polymers and functional materials. ijnrd.org For instance, derivatives of this compound could be incorporated into metal-organic frameworks (MOFs) or other porous materials with potential applications in gas storage, separation, and catalysis.
The pyridine nitrogen and the piperidinol oxygen in this compound provide potential coordination sites for metal ions, making it an interesting candidate for the development of novel catalysts and ligands . unimi.itunimi.itresearchgate.netnih.govnih.gov Pyridine-containing ligands are known to be effective in a variety of catalytic reactions, and the specific stereochemistry of the piperidinol moiety could impart unique selectivity in asymmetric catalysis. unimi.itunimi.itresearchgate.net
In the field of chemical biology , derivatives of this compound could be developed as chemical probes to study biological processes. By attaching fluorescent tags or other reporter groups, these molecules could be used to visualize and track their interactions with biological targets in living cells.
Q & A
Q. What safety protocols are recommended for handling 1-(pyridin-3-yl)piperidin-4-ol in laboratory settings?
- Methodological Answer : Safety protocols should align with GHS hazard classifications for structurally similar piperidine derivatives. Key precautions include:
- Skin/Eye Protection : Use nitrile gloves and goggles due to potential irritation (GHS H315, H319) .
- Respiratory Protection : Work in a fume hood to avoid inhalation of aerosols (GHS H335) .
- Emergency Measures : For spills, use inert absorbents (e.g., sand) and avoid water to prevent dispersion. Contaminated surfaces should be decontaminated with ethanol .
- First Aid : Immediate rinsing with water for 15+ minutes after eye/skin exposure and medical consultation .
Q. How can researchers optimize the synthesis of this compound?
- Methodological Answer : Synthesis of piperidine derivatives often involves nucleophilic substitution or reductive amination. For example:
- Stepwise Protocol : React pyridine-3-carbaldehyde with piperidin-4-ol under acidic conditions, followed by purification via column chromatography (silica gel, eluent: ethyl acetate/hexane).
- Yield Optimization : Control reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for aldehyde:piperidine) to minimize side products .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR to confirm regiochemistry and purity. Key signals: pyridyl protons (δ 8.2–8.5 ppm) and piperidine C-OH (δ 70–75 ppm) .
- X-ray Crystallography : Use software like PHENIX or Phaser-2.1 for structural refinement. For example, Phaser-2.1 resolves molecular replacement phases for heterocyclic systems .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (expected [M+H]: ~207.1 g/mol) .
Advanced Research Questions
Q. How should researchers address contradictions in safety data for piperidine derivatives?
- Methodological Answer : Conflicting GHS classifications (e.g., STOT SE 3 vs. no hazard data) require:
- Comparative Analysis : Cross-reference SDS from multiple suppliers (e.g., SynQuest vs. Apollo Scientific) .
- Experimental Validation : Conduct acute toxicity assays (OECD 423) on rodents to resolve discrepancies in respiratory irritation thresholds .
Q. What strategies are effective for studying receptor binding affinity of this compound?
- Methodological Answer :
- Radioligand Binding Assays : Use -labeled ligands (e.g., -LSD for serotonin receptors) to measure Ki values. Example protocol:
- Incubate with membrane fractions expressing target receptors (e.g., 5-HT1F).
- Determine nonspecific binding with excess cold ligand.
- Calculate Ki via Cheng-Prusoff equation .
- Functional Assays : Monitor cAMP inhibition in HEK293T cells transfected with 5-HT1F (EC50 ~0.1 nM for serotonin) .
Q. How can computational methods complement experimental data for structural analysis?
- Methodological Answer :
- Ab Initio Calculations : Use Gaussian or ORCA to quantify delocalization of the piperidine nitrogen lone pair. Compare with X-ray bond lengths (e.g., C-N: ~1.45 Å) .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water/DMSO) to predict solubility and stability .
Q. How to resolve discrepancies between in vitro and in vivo pharmacological data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
